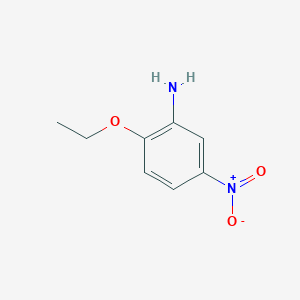

2-Ethoxy-5-nitroaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPGYPPRLWMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870485 | |

| Record name | 2-Ethoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-79-8 | |

| Record name | 2-Ethoxy-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-O-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Aryl Nitro Amines in Contemporary Organic Chemistry and Chemical Science

Aryl nitro-amines are a class of organic compounds characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to an aromatic ring. numberanalytics.com These functional groups significantly influence the chemical properties of the molecule, making them valuable intermediates in a wide range of chemical syntheses. numberanalytics.com The nitro group, being a strong electron-withdrawing group, and the amino group, a strong electron-donating group, create a unique electronic environment within the aromatic ring. This electronic push-pull effect enhances the reactivity and allows for a variety of chemical transformations.

The significance of aryl nitro-amines in contemporary organic chemistry is multifaceted:

Building Blocks for Complex Molecules: Aryl nitro-amines serve as versatile starting materials for the synthesis of more complex organic structures. mdpi.com The nitro group can be readily reduced to an amino group, while the existing amino group can be modified or participate in various coupling reactions. numberanalytics.com This dual reactivity allows for the construction of intricate molecular architectures.

Precursors to Dyes and Pigments: Historically and in modern times, aromatic amines and their derivatives have been central to the dye industry. mcgill.catrc-leiden.nl Aryl nitro-amines are important precursors in the synthesis of azo dyes, which are a large and commercially significant class of colorants. numberanalytics.comorientjchem.org

Pharmaceutical and Agrochemical Synthesis: The structural motifs present in aryl nitro-amines are found in numerous biologically active compounds. Consequently, they are used as intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.commdpi.com

Materials Science: The unique electronic properties of aryl nitro-amines make them interesting candidates for applications in materials science, including the development of nonlinear optical materials and charge-transfer complexes.

Research Trajectories of 2 Ethoxy 5 Nitroaniline in Advanced Organic Synthesis

2-Ethoxy-5-nitroaniline, with its specific substitution pattern, has been a subject of interest in advanced organic synthesis. Research involving this compound often focuses on leveraging its functional groups for the construction of novel molecules.

A key reaction involving this compound is its use in the synthesis of heterocyclic compounds. The presence of the amine and the influence of the nitro and ethoxy groups allow for specific cyclization reactions to form various ring systems. These heterocyclic products are often scaffolds for developing new pharmaceutical agents or functional materials.

Another significant research trajectory is the modification of its functional groups. The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This diamine can then be used in polymerization reactions or as a ligand for metal complexes. The amino group can also undergo diazotization, followed by various substitution reactions to introduce a wide range of functionalities onto the aromatic ring. libretexts.org

For instance, research has demonstrated the use of similar nitroaniline derivatives, such as 2-nitroaniline (B44862), in palladium-catalyzed reactions with vinyl ethers to synthesize hemiaminal ethers. typeset.io While this specific study did not use this compound, the principles can be extended to it, highlighting the potential for creating novel chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136-79-8 |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Melting Point | 95-97 °C |

| Appearance | Powder |

| IUPAC Name | This compound |

This data is compiled from multiple sources. sigmaaldrich.cnchemeo.comuq.edu.auuni.lunih.govepa.gov

Broad Academic Landscape of Aniline Derivatives: Historical Context and Modern Research Trends

Established Synthetic Routes to 2-Ethoxy-5-nitroaniline

The traditional synthesis of this compound primarily relies on two key pathways: the direct nitration of ethoxylated aniline precursors and the chemical modification of phenacetin (B1679774) and its related intermediates.

Nitration Pathways of Ethoxylated Aniline Precursors

A common and direct method for synthesizing this compound and its analogs involves the nitration of an appropriate ethoxy-substituted aniline. For instance, the synthesis of 4-ethoxy-5-ethyl-2-nitroaniline (B8709709) is accomplished through the nitration of 4-ethoxyaniline. evitachem.com This reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid. evitachem.com The reaction is carefully controlled at low temperatures, generally between 0 and 5 °C, to manage the exothermic nature of the reaction and to influence the regioselectivity of the nitration, minimizing the formation of unwanted isomers. evitachem.com The ethoxy group (-OC2H5) is an ortho-, para-directing activator, while the amino group (-NH2) is also an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-directing deactivator. This interplay of directing effects can lead to a mixture of products, making the control of reaction conditions crucial for maximizing the yield of the desired this compound isomer.

Similarly, the synthesis of the related compound, 2-ethoxy-4-fluoro-5-nitroaniline, involves the nitration of 2-ethoxy-4-fluoroaniline (B68521) using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The presence of the electron-withdrawing fluorine and nitro groups influences the reactivity and stability of these compounds during subsequent synthetic transformations.

Derivatization from Phenacetin and Associated Synthetic Intermediates

An alternative and historically significant route to this compound and its derivatives begins with phenacetin (N-(4-ethoxyphenyl)acetamide). A key step in this pathway is the nitration of phenacetin. researchgate.netmdpi.comsciforum.netsciforum.net Treating phenacetin with nitric acid leads to the formation of N-(2-nitro-5-ethoxyphenyl)acetamide. researchgate.netmdpi.comsciforum.netsciforum.net This intermediate can then be hydrolyzed, typically under acidic conditions with hydrochloric acid, to remove the acetyl group and yield 5-ethoxy-2-nitroaniline. researchgate.netmdpi.comsciforum.net This method offers a regioselective route to the desired isomer due to the directing effect of the acetamido group in the starting material.

Further reduction of 5-ethoxy-2-nitroaniline, for example with hydrazine (B178648) hydrate (B1144303) and a catalyst like Raney nickel, can produce 5-ethoxy-ortho-phenylenediamine. researchgate.netmdpi.comsciforum.netsciforum.net This diamine is a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles. researchgate.netmdpi.comsciforum.netsciforum.net

Advanced Synthetic Approaches for Functionalized Derivatives of this compound

Modern synthetic chemistry offers sophisticated methods for the preparation of functionalized derivatives of this compound, enabling the precise introduction of various substituents and the construction of complex molecular architectures.

Regioselective Functionalization Techniques in Aryl Nitro-Amine Synthesis

Achieving regioselectivity in the functionalization of aromatic amines is a significant challenge in organic synthesis. rsc.orgpku.edu.cn Traditional electrophilic substitution reactions on anilines typically yield ortho- and para-substituted products. rsc.org However, advanced techniques allow for the targeted functionalization at other positions. The development of directing groups and the use of specific catalysts can override the inherent directing effects of the amino and nitro groups, enabling the synthesis of a wider array of isomers that are not accessible through classical methods. rsc.orgpku.edu.cn For instance, the use of a sulfonyl group as a directing group can facilitate meta-functionalization. rsc.org

Furthermore, direct C-H amination of arenes using photocatalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds without the need for pre-functionalization of the aromatic ring. nih.gov This approach offers a more direct and atom-economical route to substituted anilines.

Transition Metal-Catalyzed Coupling Reactions for Nitroaniline Systems

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including nitroaniline derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a particularly powerful tool for the synthesis of complex nitrogen-containing heterocycles from nitroaniline precursors. acs.orgacs.org This reaction is instrumental in the construction of phenazine (B1670421) scaffolds, which are present in many biologically active compounds. acs.orgacs.orgnih.govnih.gov

In a typical synthetic sequence, a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline is coupled with a 1-bromo-2-nitrobenzene (B46134) derivative via the Buchwald-Hartwig amination. acs.orgacs.orgnih.govnih.gov This reaction, often employing a palladium catalyst such as palladium acetate (B1210297) with a suitable ligand like RuPhos and a base like cesium carbonate, selectively forms a bis(2-nitrophenyl)amine (B107571) intermediate. acs.orgacs.org Subsequent reduction of the nitro groups followed by an oxidative cyclization cascade leads to the formation of the phenazine ring system. acs.orgacs.org This methodology allows for the regioselective synthesis of phenazines with diverse substitution patterns, which is crucial for tuning their electronic and biological properties. acs.orgacs.orgnih.govnih.gov

Table 1: Key Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

| This compound | Target molecule and intermediate |

| 4-Ethoxyaniline | Precursor in nitration pathway |

| Phenacetin | Starting material for derivatization |

| N-(2-nitro-5-ethoxyphenyl)acetamide | Nitrated intermediate from phenacetin |

| 5-Ethoxy-ortho-phenylenediamine | Reduced intermediate for heterocycle synthesis |

| 1-Bromo-2-nitrobenzene | Coupling partner in Buchwald-Hartwig amination |

| Palladium Acetate | Catalyst for Buchwald-Hartwig amination |

| RuPhos | Ligand for palladium catalyst |

| Cesium Carbonate | Base in Buchwald-Hartwig amination |

Substitution Reactions Involving Halogenated Nitroanilines

The synthesis of alkoxy nitroanilines, including this compound, frequently employs nucleophilic aromatic substitution (SNAr) on a halogenated nitroaniline precursor. In this type of reaction, a halogen atom (the leaving group) on the aromatic ring is displaced by a nucleophile, such as an ethoxide ion. The reaction is facilitated by the presence of strong electron-withdrawing groups, particularly nitro groups (–NO₂), positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy and promoting the substitution.

A common strategy involves the reaction of a chloro- or fluoro-nitroaniline with an alkali metal alkoxide in a suitable solvent. For instance, the synthesis of this compound can be envisaged through the reaction of 2-chloro-5-nitroaniline (B146338) or 2-fluoro-5-nitroaniline (B1294389) with sodium ethoxide.

A well-documented industrial example of this chemistry is the commercial preparation of 2-nitroaniline (B44862) from 2-nitrochlorobenzene, where ammonia (B1221849) acts as the nucleophile to displace the chloride. chempanda.com The reaction is typically performed under pressure and demonstrates the viability of displacing a halogen activated by an ortho-nitro group.

ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl chempanda.com

Similarly, the synthesis of 2-nitro-5-(phenylthio)-anilines has been achieved by reacting 5-chloro-2-nitroanilines with thiophenols in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

The following table summarizes representative conditions for SNAr reactions on halogenated nitroaromatics.

| Starting Material | Nucleophile | Reagent/Catalyst | Solvent | Temperature | Product | Yield |

| 5-Chloro-2-nitroaniline | Thiophenol | Potassium Carbonate | DMF | Reflux | 2-Nitro-5-(phenylthio)-aniline | 80-83% |

| 2-Nitrochlorobenzene | Ammonia | - | - | High Pressure | 2-Nitroaniline | - |

| 1-Chloro-2,4-dinitrobenzene | Aniline | - | Ethanol (B145695) | Reflux | 2,4-Dinitrophenylaniline | - |

Directed Metalation Strategies (e.g., Mercuration, Telluration) of Nitroaniline Frameworks

Directed metalation provides a powerful method for the regioselective functionalization of aromatic rings. While directed ortho-lithiation (DoM) is the most common strategy for anilines (typically after protection of the amine group as a carbamate), other metals can be employed. dntb.gov.uascielo.br The use of mercury (mercuration) and tellurium (telluration) offers alternative pathways, often proceeding through an initial electrophilic mercuration followed by a transmetalation step with a tellurium reagent.

A key example is the mercuration and subsequent telluration of 2-fluoro-5-nitroaniline. researchgate.net In this process, the nitroaniline is first treated with mercuric acetate [Hg(OAc)₂], which undergoes an electrophilic substitution reaction on the activated ring to install a mercury-containing group. The resulting organomercury compound, (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride, serves as a stable intermediate. researchgate.netresearchgate.net

This organomercury derivative can then be used to synthesize an organotellurium compound. The reaction with tellurium(IV) tetrabromide (TeBr₄) proceeds via transmetalation, where the mercury is replaced by a tellurium tribromide (–TeBr₃) moiety, yielding (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide. researchgate.net This tellurated nitroaniline can be further modified; for example, reduction with hydrazine hydrate leads to the corresponding diarylditelluride. researchgate.net

This two-step sequence demonstrates a directed strategy to introduce tellurium onto a nitroaniline framework, starting with electrophilic mercuration.

Summary of the Mercuration-Telluration of 2-Fluoro-5-nitroaniline researchgate.net

Mercuration: 2-Fluoro-5-nitroaniline reacts with mercuric acetate to yield (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride.

Telluration: The organomercury intermediate reacts with tellurium(IV) tetrabromide to furnish (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide.

Synthesis of Structurally Related Ethoxy- and Methoxy-Nitroaniline Isomers

The synthesis of specific isomers of ethoxy- and methoxy-nitroanilines depends heavily on the directing effects of the substituents on the starting material during the key nitration step. The amino (or a protected amino) group and the alkoxy group are both ortho, para-directors. Therefore, achieving a desired substitution pattern often requires a multi-step approach involving protection/deprotection or the use of starting materials where the desired regiochemistry is already established.

Synthesis of 5-Ethoxy-2-nitroaniline: A common route to this isomer begins with phenacetin (N-(4-ethoxyphenyl)acetamide). The acetamido group protects the amine and, being a bulky ortho, para-director, favors nitration at the position ortho to the ethoxy group (and meta to the acetamido group).

Nitration: Phenacetin is nitrated using nitric acid, often in an acetic acid medium, to yield N-(2-nitro-5-ethoxyphenyl)acetamide. researchgate.net

Hydrolysis: The resulting nitro acetamide (B32628) is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and reveal the free amine, yielding 5-ethoxy-2-nitroaniline. researchgate.net

Synthesis of 4-Methoxy-2-nitroaniline: This isomer is an important intermediate, and its synthesis can be achieved through several routes. One method involves protecting the amine of the starting p-anisidine (B42471) (4-methoxyaniline) to control the nitration.

Protection: 4-methoxyaniline is reacted with benzenesulfonyl chloride to form N-benzenesulfonyl-4-methoxyaniline. researchgate.net

Nitration: The protected intermediate is nitrated. For example, using copper nitrate (B79036) trihydrate in 1,2-dichloroethane (B1671644) directs the nitro group to the position ortho to the methoxy (B1213986) group. researchgate.net

Deprotection: The benzenesulfonyl group is subsequently removed to give the final product, 4-methoxy-2-nitroaniline. researchgate.net An alternative approach utilizes a continuous flow reactor for the nitration of 4-methoxyaniline (after conversion to an acetamide), which allows for precise control of temperature and reaction time, leading to high yield and purity. youtube.com

The following table provides an overview of synthetic methods for different isomers.

| Target Compound | Starting Material | Key Reagents | Key Steps | Yield |

| 5-Ethoxy-2-nitroaniline | Phenacetin | Nitric Acid, HCl/Ethanol | 1. Nitration2. Hydrolysis | 66.5% (Nitration) |

| 4-Methoxy-2-nitroaniline | N-Benzenesulfonyl-4-methoxyaniline | Copper Nitrate Trihydrate, Pyridine (B92270) | 1. Nitration2. Deprotection | - |

| 4-Methoxy-2-nitroaniline | 4-Methoxyaniline | Acetic Anhydride (B1165640), HNO₃/H₂SO₄ | 1. Acetylation2. Flow Nitration3. Hydrolysis | >90% |

| p-Nitroaniline | Acetanilide | HNO₃/H₂SO₄ | 1. Nitration2. Hydrolysis | - |

Mechanistic Studies of Electrophilic Aromatic Substitution on this compound

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are dictated by the electronic effects of the existing substituents: the ethoxy group (-OEt) and the amino group (-NH2) are activating and ortho-, para-directing, while the nitro group (-NO2) is deactivating and meta-directing.

The general mechanism for EAS proceeds in two steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the powerful activating and directing effects of the amino and ethoxy groups dominate over the deactivating nitro group. The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the ring, particularly at the ortho and para positions relative to these groups, making them more susceptible to electrophilic attack. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. youtube.com

The interplay of these directing effects determines the position of substitution. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitronium ion (NO2+) will preferentially substitute at the positions activated by the amino and ethoxy groups. youtube.com The most likely positions for substitution would be ortho and para to the amino and ethoxy groups, while avoiding the positions meta to the nitro group. The steric hindrance from the ethoxy group might also influence the regioselectivity, favoring substitution at the less hindered positions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Related Dinitropyridine Systems: Computational Insights

While not directly involving this compound, computational studies on nucleophilic aromatic substitution (SNAr) in dinitropyridine systems offer valuable insights into the reactivity of nitro-activated aromatic rings. These studies often utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and determine activation energies. researchgate.netresearchgate.net

A computational study on the SNAr reactions of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) revealed that these reactions proceed via a concerted mechanism. researchgate.net In this mechanism, the nucleophilic attack and the departure of the leaving group occur simultaneously without the formation of a distinct intermediate. researchgate.net The presence of two electron-withdrawing nitro groups in the pyridine ring is crucial for enhancing the electrophilicity of the carbon center, thereby facilitating the nucleophilic attack. researchgate.netresearchgate.net These nitro groups significantly stabilize the transition state of the reaction. researchgate.net

Such computational models can predict the feasibility and kinetics of SNAr reactions, providing a powerful tool for designing synthetic routes and understanding reaction mechanisms at a molecular level. researchgate.netchemrxiv.org The insights gained from these studies on dinitropyridine systems can be extrapolated to understand the potential for SNAr reactions in other electron-deficient aromatic systems, including derivatives of this compound under specific conditions.

Diazotization Reactions and Subsequent Azo Coupling Mechanisms

The amino group of this compound can undergo diazotization, a reaction that converts the primary aromatic amine into a diazonium salt. This process is typically carried out by treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid or sulfuric acid. icrc.ac.irorientjchem.org

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amino group of the aniline derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. icrc.ac.ir

The resulting diazonium salt is a versatile intermediate that can participate in various subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component, to form an azo compound, which contains the characteristic -N=N- linkage. icrc.ac.irresearchgate.net The coupling component is typically a phenol, an aniline, or another activated aromatic system. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.

The synthesis of disazo disperse dyes has been reported utilizing diazotized 2-methoxy-5-nitroaniline (B165355), a compound structurally similar to this compound. orientjchem.org The diazotized amine was coupled with various aromatic compounds to produce a range of dyes. orientjchem.org

Reductive Transformations of Nitro Groups to Amine Functionalities

The nitro group of this compound can be reduced to an amino group, a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroaromatics. researchgate.netccspublishing.org.cn This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas (H2). researchgate.netccspublishing.org.cnacs.org The reaction is generally carried out in a solvent under controlled temperature and pressure. acs.org

The mechanism of catalytic hydrogenation of a nitro group to an aniline derivative is a stepwise process involving the addition of hydrogen molecules. researchgate.net The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates. ccspublishing.org.cnrsc.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, supported gold nanoparticles have been shown to be effective catalysts for the chemoselective reduction of nitro groups in the presence of other reducible functional groups. acs.org Bimetallic catalysts, such as Pd-Ni supported on graphene oxide, have also been developed for the catalytic reduction of nitroanilines. patsnap.comgoogle.com

The reduction of dinitroaromatic compounds can lead to the formation of valuable ortho-phenylenediamine derivatives. uni-hannover.demdpi.com While this compound is not a dinitro compound, understanding the reduction of related dinitroaromatics provides insight into the synthesis of substituted phenylenediamines. For example, the selective photocatalytic reduction of o-dinitrobenzene to o-phenylenediamine (B120857) has been achieved using non-metal-doped TiO2 under simulated solar light. uni-hannover.demdpi.com This process can exhibit high selectivity towards the formation of o-phenylenediamine. uni-hannover.demdpi.com

Industrially, o-phenylenediamine is often produced by the catalytic reduction of 2-nitroaniline. nih.govwikipedia.org This reduction can be performed with various reducing agents, including iron powder, hydrazine, or hydrogen sulfide, but catalytic hydrogenation over a palladium catalyst is common commercially. nih.gov A process for preparing o-phenylenediamine from 4-chloro-2-nitroaniline (B28928) involves catalytic hydrogenation with Raney nickel or palladium on a substrate, which results in simultaneous reduction of the nitro group and dehalogenation. google.com

Alkylation and Acylation Processes of the Amino Group

The amino group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the aniline with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Acylation is the process of introducing an acyl group (R-C=O) onto the amino group, forming an amide. This is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. google.comsit.edu.cn For example, the acylation of 4-nitroaniline (B120555) with 4-fluorobenzoyl chloride has been reported. google.com The reaction of an amine with an acylating agent is a nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

These reactions are fundamental in organic synthesis for the modification of the amino group, which can alter the electronic and steric properties of the molecule and serve as a protecting group strategy in multi-step syntheses. libretexts.org

Demethylation and Dealkylation Reactions in Ethoxy/Methoxy Systems

The cleavage of the ether linkage in alkoxy aromatic compounds, such as the ethoxy group in this compound, is a significant transformation. This dealkylation can proceed through various mechanisms, often influenced by the nature of the reagents and the electronic characteristics of the aromatic ring. The presence of a nitro group, a strong electron-withdrawing group, can facilitate nucleophilic aromatic substitution, although direct dealkylation at the ether is also a key reaction pathway.

Research into the dealkylation of related nitroaromatic compounds provides insight into the potential reactivity of this compound. For instance, studies on the reduction of 4-nitroindazoles with stannous chloride in ethanol have shown the transformation of a nitro group to an amino group accompanied by the introduction of an ethoxy group at the 4-position, indicating the complex interplay of reagents and substrates. researchgate.net Furthermore, O-demethylation or O-debenzylation of O-alkylated nitrobenzene (B124822) derivatives has been observed during nitro group reduction, with the reaction being enhanced when electron-withdrawing groups are positioned ortho or para to the alkoxy group. researchgate.net

The dealkylation of alkoxy groups can be achieved under various conditions, as summarized in the table below.

| Reagent/Condition | General Mechanism | Applicability to this compound |

| Boron Tribromide (BBr₃) | A strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the alkyl group. rsc.org | Highly effective for demethylation and de-ethylation of aryl ethers. The reaction proceeds via formation of a Lewis acid-base adduct. rsc.org |

| Hydrobromic Acid (HBr) | Protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. Typically requires harsh conditions like high temperatures. pjoes.com | The mechanism involves protonation of the oxygen atom, followed by bromide anion attack on the methyl group. pjoes.com |

| Alkyl Thiols | Nucleophilic attack of the thiolate anion on the alkyl group of the ether. This method can be useful when avoiding strongly acidic conditions. pjoes.com | Reactions using odorless dodecanethiol in high-boiling solvents like NMP or DMSO have shown good yields for O-demethylation. pjoes.com |

| Enzymatic (e.g., Cytochrome P450) | Cytochrome P450 monooxygenases can catalyze O-dealkylation reactions. These are important metabolic pathways for many xenobiotics. nih.gov | These enzymes can catalyze the O-dealkylation of 2-ethoxyphenol, indicating potential for similar reactions with related compounds. europa.eu |

The presence of the nitro group in this compound is expected to activate the aromatic ring towards nucleophilic attack, which could potentially compete with or facilitate the dealkylation of the ethoxy group, depending on the reaction conditions and the nucleophile employed.

Formation Mechanisms of N-Nitrosamines from Aniline Precursors

The formation of N-nitrosamines from the reaction of amines with nitrosating agents is a well-studied process. For primary aromatic amines like this compound, the reaction with a nitrosating agent, such as nitrous acid (formed from nitrite in acidic conditions), typically leads to the formation of a diazonium salt. pjoes.comusp.org These diazonium salts are often unstable and can undergo various subsequent reactions.

The general mechanism for the nitrosation of a primary aromatic amine involves the following steps:

Formation of the Nitrosating Agent: In acidic solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂), which can then form the active nitrosating agent, the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). pjoes.comacs.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosating agent. pjoes.com

Formation of a Diazonium Salt: Following a series of proton transfers and the elimination of water, an unstable N-nitrosamine intermediate rearranges to form a diazonium salt (Ar-N₂⁺). pjoes.com

While primary amines are not direct precursors to stable N-nitrosamines in the same way as secondary amines, there are theoretical pathways for their formation. For instance, the diazonium ion formed from a primary amine could potentially alkylate another primary amine molecule, leading to the formation of a secondary amine, which could then be nitrosated to form a stable N-nitrosamine. usp.org However, this is generally considered an improbable mechanism and would likely require a significant excess of nitrite. usp.org

The rate of nitrosation is influenced by several factors, including the basicity of the amine and the pH of the reaction medium. pjoes.com The presence of the electron-withdrawing nitro group in this compound would decrease the basicity of the amino group, which could affect the rate of nitrosation. rsc.orgresearchgate.net

It is important to note that tertiary aromatic amines can undergo C-nitrosation at the para position. pjoes.com Given that the para position to the amino group in this compound is occupied by the nitro group, this specific pathway is not directly applicable.

The following table summarizes the key aspects of N-nitrosamine formation from aniline precursors.

| Precursor Type | Reaction with Nitrosating Agent | Product | Stability of Product |

| Primary Aromatic Amine | Diazotization | Diazonium Salt | Generally unstable, can decompose to form other products. usp.org |

| Secondary Amine | N-Nitrosation | N-Nitrosamine | Generally stable. pjoes.com |

| Tertiary Amine | N-Nitrosation (with dealkylation) or C-Nitrosation | N-Nitrosamine and Aldehyde, or C-Nitroso Compound | Formation of N-nitrosamines is slower than from secondary amines. acs.org |

In the context of this compound, the primary reaction pathway upon treatment with a nitrosating agent under acidic conditions would be the formation of the corresponding diazonium salt. The subsequent fate of this diazonium salt would depend on the specific reaction conditions and the presence of other nucleophiles.

Applications in Chemical Sciences, Materials Research, and Biomedical Fields

Role as a Synthetic Intermediate in Complex Organic Molecules

The strategic placement of its functional groups allows 2-ethoxy-5-nitroaniline to be a valuable precursor in the construction of diverse and complex molecular architectures.

Building Blocks for Diverse Functionalized Compounds

This compound is a key starting material for creating a variety of functionalized compounds. The amino and nitro groups can be readily modified or can participate in cyclization reactions, while the ethoxy group can influence the solubility and electronic properties of the resulting molecules. This trifunctional nature allows for the systematic construction of molecules with desired chemical and physical characteristics. For instance, it is used in the synthesis of various substituted anilines and other aromatic compounds that are precursors for dyes, pigments, and specialty chemicals. ontosight.aiontosight.ai The reactivity of the nitro group, often through reduction to an amine, and the potential for substitution reactions on the aromatic ring make it a versatile tool for organic chemists. acs.org

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of several classes of heterocyclic systems. researchgate.net

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound is a key intermediate in the synthesis of certain benzimidazole (B57391) derivatives. researchgate.netmdpi.com The synthesis typically involves the reduction of the nitro group in this compound to form a diamine, which is then cyclized with various reagents to form the benzimidazole core. researchgate.netmdpi.compcbiochemres.com For example, it can be converted to 5-ethoxy-ortho-phenylene diamine, which then reacts with acids to yield 5-ethoxy-benzimidazoles. researchgate.netmdpi.com These derivatives are being investigated for various therapeutic applications. researchgate.netmdpi.comnih.govnih.govsciforum.net

Table 1: Synthesis of Benzimidazole Derivatives from this compound

| Starting Material | Key Transformation | Resulting Intermediate | Final Product Class |

|---|---|---|---|

| This compound | Reduction of nitro group | 4-Ethoxy-1,2-phenylenediamine | Benzimidazole derivatives |

The imidazole (B134444) ring is another fundamental heterocyclic structure found in many biologically active molecules. semanticscholar.orgrsc.orgrsc.org While direct synthesis of imidazoles from this compound is less common, derivatives of this compound can be used to construct more complex systems containing an imidazole scaffold. The amino and nitro groups provide handles for building the imidazole ring through multi-step synthetic sequences. tsijournals.com

Phenazines are nitrogen-containing heterocyclic compounds with applications in materials science and as biologically active agents. This compound can be used as a precursor in the synthesis of substituted phenazines. beilstein-journals.orgresearchgate.net The synthesis often involves the coupling of this compound or its derivatives with other aromatic amines, followed by cyclization to form the phenazine (B1670421) ring system. acs.org For example, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, which can be derived from precursors like this compound, are coupled with bromo-2-nitrobenzene derivatives. Subsequent reduction of the nitro groups and tandem oxidation leads to the formation of the phenazine structure. acs.org

Core Intermediate in Pharmaceutical Synthesis Programs

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a core intermediate in the synthesis of various drug candidates. ontosight.aibldpharm.com Its structural motifs are found in molecules designed to interact with biological targets. For instance, substituted anilines derived from this compound are building blocks for kinase inhibitors, a class of drugs widely used in cancer therapy. The specific substitution pattern offered by this compound can be crucial for achieving the desired potency and selectivity of the final drug molecule. google.com

Precursor to Specific Active Pharmaceutical Ingredients (e.g., Osimertinib, Mereletinib via 4-fluoro-2-methoxy-5-nitroaniline)

The synthesis of advanced active pharmaceutical ingredients (APIs) often relies on precisely substituted aromatic intermediates. While this compound is a member of this class, the specific key building block for the anticancer drugs Osimertinib and Mereletinib is its structural analog, 4-fluoro-2-methoxy-5-nitroaniline (B580436) . cjph.com.cnchemicalbook.comaartipharmalabs.com

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is critical for treating specific types of non-small-cell lung cancer. acs.orgacs.org Its synthesis extensively uses 4-fluoro-2-methoxy-5-nitroaniline as a key starting material. google.com Likewise, Mereletinib, another kinase inhibitor developed for cancer treatment, also utilizes 4-fluoro-2-methoxy-5-nitroaniline as a crucial reagent in its synthetic pathway. chemicalbook.comsfdchem.com

The production of this vital intermediate, 4-fluoro-2-methoxy-5-nitroaniline, does not originate from this compound. Instead, established industrial syntheses begin with other precursors. One common method involves the nitration of 4-fluoro-2-methoxyaniline (B49241) using reagents like potassium nitrate (B79036) in sulfuric acid or a mixture of nitric and sulfuric acids. acs.orgsci-hub.se To avoid side reactions and improve yield, the amine functionality is often first protected via acetylation, followed by nitration and subsequent deprotection to give the final product. acs.orggoogle.com An alternative route starts with 3-fluoroanisole, which undergoes dinitration and then a selective reduction of one nitro group to yield the target molecule. patsnap.com These processes have been optimized for scale-up using continuous flow reactors to manage the exothermic nature of nitration reactions safely, achieving isolated yields of over 80%. acs.org

Development of Advanced Materials

The unique electronic properties of this compound, conferred by the electron-donating ethoxy group and the electron-withdrawing nitro group, make it and its analogs valuable components in the creation of advanced materials, especially dyes and polymers.

Application in Dye and Pigment Chemistry

The core structure of this compound is highly suitable for producing azo dyes, which constitute the largest class of synthetic colorants used across various industries. orientjchem.org Its close analog, 2-methoxy-5-nitroaniline (B165355), has been extensively used to demonstrate the synthesis and performance of such dyes. scialert.netorientjchem.org

The synthesis of azo dyes from a nitroaniline base is a well-established chemical process. It begins with the diazotization of the primary aromatic amine (like 2-methoxy-5-nitroaniline) using sodium nitrite (B80452) in a strong acid medium, such as sulfuric acid, at low temperatures (0–5°C). orientjchem.orgscialert.net This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt solution is then immediately added to a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or another arylamine. scialert.net This electrophilic substitution reaction forms the characteristic azo bond (–N=N–), which acts as the primary chromophore responsible for the dye's color. nih.gov By first coupling the diazotized 2-methoxy-5-nitroaniline with an amino-containing compound, an intermediate monoazo dye is formed, which can be diazotized again and coupled with a second molecule to create more complex disazo dyes. orientjchem.orgresearchgate.net This modular synthesis allows for the creation of a wide palette of colors.

Disperse dyes synthesized from nitroaniline precursors are particularly effective for dyeing hydrophobic synthetic fibers like polyester (B1180765) and nylon, which lack the ionic sites found in natural fibers. ftstjournal.comresearchgate.net The dyeing process for polyester often involves a high-temperature thermosol method, where the dye is padded onto the fabric and then heated to around 200°C to allow the dye molecules to diffuse into the polymer matrix. koreascience.kr For nylon, dyeing is typically carried out in an acidic dyebath at temperatures near 100°C. orientjchem.orgftstjournal.com

The performance of these dyes is evaluated by their fastness properties—resistance to fading or bleeding under various conditions. Dyes derived from 2-methoxy-5-nitroaniline exhibit good to excellent fastness on both polyester and nylon 66 fabrics. orientjchem.orgresearchgate.netftstjournal.com Light fastness, in particular, is often very high on polyester, which is attributed to the inherent stability of the polyester fiber and the electronic structure of the dye. orientjchem.orgftstjournal.com

Below is a table summarizing typical fastness properties of disperse dyes derived from 2-methoxy-5-nitroaniline on polyester and nylon fabrics, rated on a standard greyscale from 1 (poor) to 5 (excellent).

| Dye Property | Polyester Fabric | Nylon 66 Fabric |

| Light Fastness | 5 to 7 | 5 to 6 |

| Wash Fastness | 4 to 5 | 4 to 5 |

| Rubbing Fastness | 4 to 5 | 4 to 5 |

| Sublimation Fastness | 4 to 5 | 4 to 5 |

| (Data compiled from multiple sources detailing similar dyes). orientjchem.orgftstjournal.comresearchgate.net |

The color and performance of azo dyes are intrinsically linked to their molecular structure. nih.gov The color is determined by the electronic transitions within the chromophore, which is the extended conjugated system created by the azo bridge linking aromatic rings. nih.gov

Influence of Substituents: The presence of both an electron-donating group (like the methoxy (B1213986) or ethoxy group) and a strong electron-withdrawing group (the nitro group) on the diazo component ring creates a "push-pull" system. This system reduces the energy gap for electron excitation, shifting the maximum absorption wavelength (λmax) to longer wavelengths, resulting in deeper colors (a bathochromic shift). scialert.net

Coupling Component: The structure of the coupling component also profoundly impacts the final color. Different couplers extend the conjugated system in unique ways, fine-tuning the shade. scialert.net

Incorporation into Polymeric Architectures and Complex Molecular Systems

The incorporation of nitroaniline-based motifs directly into polymer backbones or as pendant groups is a strategy for creating advanced functional materials. However, the strong electron-withdrawing nature of the nitro group presents challenges. For instance, attempts to copolymerize aniline (B41778) with o-nitroaniline have shown that the nitro group deactivates the aromatic ring towards polymerization, reducing the reaction rate and yield. arabjchem.org In fact, o-nitroaniline does not readily homopolymerize under the same conditions used for aniline. arabjchem.org

Despite these synthetic hurdles, researchers have successfully integrated similar "push-pull" molecules into complex systems. One successful approach involves synthesizing a polymerizable dye monomer, for example by functionalizing an azo dye with a group like maleimide, which can then readily undergo free-radical polymerization to become part of a polymer chain. mdpi.com Another advanced application is the incorporation of the p-nitroaniline motif as a linker in the synthesis of metal-organic frameworks (MOFs). acs.org This strategy aims to organize the polar nitroaniline units in a non-centrosymmetric arrangement, leading to materials with significant nonlinear optical (NLO) activity for applications in photonics and frequency doubling of light. acs.org

Utilization as Reagents in Specific Organic Transformations

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives. A notable application is in the synthesis of 5-ethoxy-benzimidazoles. The process commences with the reduction of the nitro group in this compound to an amine, yielding 5-ethoxy-ortho-phenylenediamine. acs.org This transformation is a critical step, as the resulting diamine is a key building block for the construction of the benzimidazole ring system.

The synthesis proceeds through the reaction of 5-ethoxy-ortho-phenylenediamine with various substituted acids. acs.org This condensation reaction leads to the formation of the corresponding 5-ethoxy-2-substituted-1H-benzimidazoles. For instance, the reaction with acetic acid yields 5-ethoxy-2-methyl-1H-benzimidazole. acs.org The versatility of this method allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, depending on the choice of the reacting acid.

The following table summarizes the transformation of this compound into a benzimidazole derivative:

| Reactant | Reagent | Product |

| This compound | Hydrazine (B178648) Hydrate (B1144303) | 5-ethoxy-ortho-phenylenediamine |

| 5-ethoxy-ortho-phenylenediamine | Acetic Acid | 5-ethoxy-2-methyl-1H-benzimidazole |

This interactive table summarizes a key synthetic application of this compound.

Development of Radiotracers and Imaging Agents

While direct applications of this compound in the development of radiotracers and imaging agents are not extensively documented in published research, its chemical structure contains functionalities that are relevant to the synthesis of such agents, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful nuclear medicine imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and measure biochemical processes in the body. iaea.orgacs.org

The development of PET radiotracers often involves labeling a biologically active molecule with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). iaea.orgresearchgate.net The nitro group (-NO₂) present in this compound is a key functional group in the context of ¹⁸F-radiolabeling. Aromatic nitro groups can activate the aromatic ring towards nucleophilic aromatic substitution, facilitating the introduction of ¹⁸F. In some cases, the nitro group itself can serve as a leaving group that is displaced by the ¹⁸F-fluoride ion, a common method for synthesizing ¹⁸F-labeled aromatic compounds. This reaction, however, often requires high temperatures.

The general strategy for creating a PET tracer from a nitroaniline derivative can be summarized as follows:

The nitroaniline core is incorporated into a larger molecule designed to bind to a specific biological target.

The nitro group activates the molecule for nucleophilic substitution with ¹⁸F-fluoride.

The resulting ¹⁸F-labeled compound can then be used as a PET imaging agent to study the distribution and function of the biological target in vivo. researchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org The FT-IR spectrum of 2-Ethoxy-5-nitroaniline exhibits characteristic absorption bands corresponding to the vibrations of its primary amine (-NH₂), nitro (-NO₂), ethoxy (-OCH₂CH₃), and aromatic ring moieties.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. semanticscholar.orgscienceasia.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group are found just below 3000 cm⁻¹. semanticscholar.org

The most prominent bands in the spectra of nitro compounds are due to the nitro group's stretching vibrations. researchgate.net The asymmetric and symmetric stretching vibrations of the -NO₂ group in this compound are expected to produce strong absorption bands in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. semanticscholar.orgresearchgate.net The C-O-C stretching of the ethoxy group and the C-N stretching of the amine group also give rise to characteristic bands in the fingerprint region of the spectrum. scholarsresearchlibrary.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethoxy Group (-OCH₂CH₃) | 2850 - 2980 |

| Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | 1500 - 1570 |

| Symmetric NO₂ Stretch | Nitro Group (-NO₂) | 1300 - 1370 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-O-C Stretch | Ether Linkage | 1040 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the ethoxy group gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, due to spin-spin coupling. The amine (-NH₂) protons typically appear as a broad singlet. The three protons on the aromatic ring will appear as distinct signals in the downfield region, with their chemical shifts and splitting patterns determined by the electronic effects of the ethoxy, amino, and nitro substituents.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) and the nitro-substituted carbon (C-NO₂) are shifted significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Hydrogen | -OCH₂CH₃ (quartet) | ~4.1 | - |

| Hydrogen | -OCH₂CH ₃ (triplet) | ~1.4 | - |

| Hydrogen | -NH ₂ (broad singlet) | ~4.9 | - |

| Hydrogen | Aromatic H | 6.7 - 7.8 | - |

| Carbon | -OC H₂CH₃ | - | ~64 |

| Carbon | -OCH₂C H₃ | - | ~15 |

Note: Predicted values are based on typical ranges for similar functional groups and substituted benzenes. Actual values may vary depending on the solvent and experimental conditions. rsc.orguq.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from π → π* and intramolecular charge-transfer (CT) transitions. ulisboa.pt The presence of both a strong electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂) on the aromatic ring, along with the auxochromic ethoxy group, leads to significant absorption in the visible region.

The primary absorption band observed for nitroanilines is typically a strong charge-transfer band, where electron density moves from the electron-rich part of the molecule (the amino and ethoxy substituted ring) to the electron-deficient nitro group upon electronic excitation. ulisboa.ptacs.org This CT transition is responsible for the compound's color. A second, higher-energy band corresponding to a π → π* transition within the aromatic system is also expected. researchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. ulisboa.pt

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Maximum (λ_max) | Type of Electronic Transition |

|---|---|

| ~380 - 430 nm | Intramolecular Charge-Transfer (CT) |

Note: Values are estimations based on data for related nitroaniline compounds. ulisboa.ptresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial structural information from the fragmentation pattern. chemguide.co.uk

The molecular formula of this compound is C₈H₁₀N₂O₃, corresponding to a monoisotopic mass of approximately 182.07 g/mol . uni.lunih.gov In the mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which would be observed at m/z 182.

The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org For this compound, common fragmentation pathways include:

Loss of the nitro group: A peak at m/z 136, corresponding to the loss of a •NO₂ radical (46 Da). researchgate.net

Loss of an ethyl radical: A peak at m/z 153, resulting from the cleavage of the ethyl group (•C₂H₅, 29 Da).

Loss of an ethoxy radical: A peak at m/z 137, from the loss of •OC₂H₅ (45 Da).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Corresponding Loss |

|---|---|---|

| 182 | [C₈H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₆H₅N₂O₂]⁺ | •C₂H₅ (Ethyl radical) |

| 136 | [C₈H₁₀NO]⁺• | •NO₂ (Nitro radical) |

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography/Mass Spectrometry)

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for this purpose. nist.gov

In GC-MS, the sample is first vaporized and injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase inside a capillary column. gcms.cz Due to its volatility, this compound is well-suited for GC analysis. As the separated components exit the column, they enter the mass spectrometer, which serves as a highly specific detector. The MS generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library or by analyzing the fragmentation pattern. nist.gov This method is highly sensitive and selective, making it ideal for detecting trace amounts of the compound, for instance, as a process-related impurity in the manufacturing of other chemicals. ajrconline.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to elucidating the electronic structure and predicting the reactivity of 2-Ethoxy-5-nitroaniline. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution within the molecule, which is key to understanding its chemical behavior. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the aniline (B41778) scaffold creates a complex electronic environment.

Theoretical investigations into related nitroaniline derivatives have shown that the amino group typically exhibits a pyramidal geometry in the ground state. umn.edu This pyramidalization affects the degree of conjugation of the nitrogen lone pair with the aromatic ring. Upon oxidation or electronic excitation, the geometry of the amino group tends to become more planar, which enhances this conjugation. umn.edu

The reactivity of this compound is largely governed by the interplay between the electron-donating and electron-withdrawing substituents. The ethoxy group increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, while the nitro group strongly withdraws electron density. This push-pull electronic arrangement suggests that the molecule could have interesting non-linear optical properties. Quantum chemical studies on similar molecules, such as 2-amino-4-nitrotoluene and 2-amino-5-nitrotoluene, have been used to explore their potential as non-linear optical materials.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the molecular geometry and exploring the energy landscapes of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional model of the molecule's structure.

The energy landscape of this compound can also be investigated using DFT. This involves calculating the relative energies of different conformations of the molecule, for example, those arising from the rotation of the ethoxy group or the amino group. By identifying the global minimum on the potential energy surface, the most stable conformation of the molecule can be determined.

Below is a table of representative calculated bond lengths for a similar molecule, 2-methoxy-5-nitroaniline (B165355), which can provide an approximation of the expected values for this compound.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C-NH2 | 1.37 |

| C-NO2 | 1.46 |

| C-O (methoxy) | 1.36 |

| N-O (nitro) | 1.24 |

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is an invaluable tool for investigating the reaction pathways and analyzing the transition states of chemical reactions involving this compound. These studies can predict the feasibility of a reaction, elucidate its mechanism, and determine its rate-limiting step.

For aromatic compounds like this compound, common reactions include electrophilic aromatic substitution. The ethoxy and amino groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. Computational modeling can be used to predict the most likely sites for electrophilic attack by calculating the activation energies for substitution at different positions on the aromatic ring.

Transition state analysis is a key component of these studies. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction. For example, in the nitration of anilines, computational studies can model the formation of the nitronium ion and its subsequent attack on the aromatic ring, identifying the transition state for this process. magritek.com

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) provides significant insights into the reactivity and intermolecular interactions of this compound. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. The energy of the LUMO, on the other hand, is related to its ability to accept electrons, indicating its electrophilicity. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For nitroaniline derivatives, the HOMO is typically localized on the aniline part of the molecule, particularly the amino group and the aromatic ring, while the LUMO is often centered on the nitro group and the ring.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. The MEP map is a useful tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the region around the oxygen atoms of the nitro group is expected to have a negative electrostatic potential (red color), making it susceptible to electrophilic attack. Conversely, the regions around the amino group's hydrogen atoms would likely have a positive potential (blue color).

The table below presents typical HOMO, LUMO, and energy gap values for related nitroaniline compounds, which can serve as an estimate for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.68 | -2.79 | 3.89 |

| 2-Amino-4-nitrotoluene | -5.78 | -2.43 | 3.35 |

| 2-Amino-5-nitrotoluene | -5.85 | -2.44 | 3.41 |

Prediction and Calculation of Thermodynamic Parameters

Computational chemistry allows for the prediction and calculation of various thermodynamic parameters of this compound, such as its heat of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Using statistical mechanics principles combined with the results of quantum mechanical calculations (such as vibrational frequencies and rotational constants), it is possible to compute these thermodynamic properties. DFT methods are commonly used for this purpose. The calculated thermodynamic parameters can be used to predict the equilibrium constants of reactions and to assess the spontaneity of a process under different conditions.

While specific calculated thermodynamic parameters for this compound are not available in the searched literature, the methodologies for their computation are well-established. For instance, the heat of formation can be calculated using atomization energies or isodesmic reactions, which can provide accurate theoretical values.

Correlation between Theoretical and Experimental Oxidation Potentials of Substituted Anilines

The correlation between theoretically calculated and experimentally determined oxidation potentials of substituted anilines is an area of active research where computational chemistry has proven to be highly effective. umn.edursc.orgresearchgate.netosti.govelsevierpure.com The one-electron oxidation potential is a key parameter that describes the ease with which a molecule can lose an electron, and it is a critical factor in understanding the kinetics of many environmental and biological redox reactions.

Both semiempirical molecular orbital theory and density functional theory have been used to compute the one-electron oxidation potentials for a wide range of substituted anilines in aqueous solution. umn.edursc.org These studies have demonstrated that linear relationships can be established between the theoretical predictions and experimental values. Such correlations allow for the accurate prediction of oxidation potentials for compounds where experimental data is unavailable.

A strong correlation has also been observed between the oxidation potential and the calculated energy of the Highest Occupied Molecular Orbital (HOMO) for neutral anilines in an aqueous solution. umn.edu This is consistent with the understanding that the HOMO is the orbital from which an electron is removed during oxidation.

The table below shows a comparison of experimental and calculated one-electron oxidation potentials for a selection of substituted anilines, illustrating the strong correlation that can be achieved.

| Substituted Aniline | Experimental E1/2 (V) | Calculated E1 (V) |

|---|---|---|

| Aniline | 0.87 | 0.97 |

| 4-Methylaniline | 0.79 | 0.86 |

| 4-Methoxyaniline | 0.71 | 0.78 |

| 4-Chloroaniline | 0.92 | 1.00 |

| 3-Nitroaniline | 1.15 | 1.23 |

| 4-Nitroaniline (B120555) | 1.22 | 1.30 |

The mean unsigned errors for these correlations can be as low as 0.02 V for a training set of anilines, although the error may increase for a broader test set. umn.edursc.org These computational approaches provide a powerful and predictive tool for assessing the redox properties of substituted anilines, including this compound.

Environmental Behavior and Biotransformation Studies

Mechanisms of Biotransformation and Biodegradation by Microorganisms

The biotransformation of nitroaromatic compounds by microorganisms can proceed through several enzymatic pathways. While specific studies on 2-Ethoxy-5-nitroaniline are limited, research on related compounds like p-nitroaniline reveals common degradation mechanisms. The initial and most critical step often involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. nih.gov This reduction can be catalyzed by nitroreductase enzymes, which are found in a variety of aerobic and anaerobic bacteria. nih.gov

Once the nitro group is reduced, the resulting aromatic amine is more amenable to further degradation. Microorganisms can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. nih.gov For instance, the degradation of some nitroaromatic compounds proceeds through the formation of intermediates like catechol, which are then processed through ortho- or meta-cleavage pathways. plos.org

The general strategies for microbial degradation of nitroaromatic compounds include:

Reduction of the nitro group: This is a common initial step under both anaerobic and aerobic conditions, leading to the formation of aromatic amines. nih.gov

Oxidative removal of the nitro group: Some bacteria can eliminate the nitro group as nitrite (B80452) through the action of monooxygenase or dioxygenase enzymes. nih.gov

Hydride-Meisenheimer complex formation: Certain bacteria can reduce the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite group. nih.gov

The presence of an ethoxy group in this compound may influence the rate and pathway of biodegradation compared to simpler nitroanilines. The specific enzymatic machinery required to handle the ether linkage would be a determining factor in its complete mineralization.

Microbial Degradation in Specific Environmental Niches (e.g., Alkaline Habitats)

The biodegradation of nitroaromatic compounds can be significantly influenced by environmental conditions such as pH. While many studies are conducted under neutral pH conditions, some microorganisms are adapted to thrive in alkaline environments and can degrade pollutants in these niches.

A study on the biotransformation of p-nitroaniline, a compound structurally similar to this compound, was conducted using a bacterial strain, Pseudomonas DL17, isolated from an alkaline lake. nih.gov This strain demonstrated the ability to completely biodegrade p-nitroaniline (500 mg/L) within 48 hours at an optimal pH of 9.0. nih.gov The degradation pathway involved the reduction of the nitro group and subsequent enzymatic transformations. nih.gov This suggests that microbial communities in alkaline habitats can possess the metabolic capabilities to remediate nitroaromatic contamination.

The ability of microorganisms to degrade nitroaromatic compounds in alkaline conditions is significant, as industrial effluents containing these compounds can often be alkaline. nih.gov The table below summarizes the findings of the study on p-nitroaniline degradation in an alkaline habitat.

| Parameter | Finding | Reference |

| Microorganism | Pseudomonas DL17 | nih.gov |

| Substrate | p-Nitroaniline | nih.gov |

| Initial Concentration | 500 mg/L | nih.gov |

| Optimal pH | 9.0 | nih.gov |

| Degradation Time | 48 hours | nih.gov |

| Degradation Efficiency | 100% | nih.gov |

Photolytic and Hydrolytic Degradation Pathways in Aquatic Systems

In aquatic environments, nitroaromatic compounds can undergo degradation through abiotic processes such as photolysis and hydrolysis.

Photolytic Degradation: Photolysis, or degradation by light, can be a significant removal mechanism for some nitroaromatic compounds in sunlit surface waters. The rate of photodegradation is dependent on factors such as the light absorption properties of the compound, the intensity of solar radiation, and the presence of other substances in the water that can act as photosensitizers or quenchers. For p-nitroaniline, studies have shown that it can be degraded by solar photo-Fenton advanced oxidation processes, where the compound is broken down by hydroxyl radicals generated in the presence of ferrous ions, hydrogen peroxide, and sunlight. nih.govepa.gov Under optimal conditions, over 98% degradation of p-nitroaniline was achieved within 30 minutes. nih.gov This indicates that photolytic pathways can be effective in transforming nitroanilines in aquatic systems.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water. For many nitroanilines, hydrolysis under typical environmental pH conditions (pH 5-9) is generally not a significant degradation pathway. azom.comyoutube.comscribd.com The amide linkage in acetanilides, for example, can be hydrolyzed under acidic or alkaline conditions, but the amine and nitro groups on the aromatic ring of nitroanilines are relatively stable to hydrolysis. azom.comyoutube.comscribd.com However, under more extreme conditions, such as high temperatures and pressures or in the presence of strong acids or bases, hydrolysis of the amino group to a hydroxyl group can occur. google.com

The environmental fate of this compound in aquatic systems is likely influenced by a combination of these biotic and abiotic processes.

Environmental Fate Modeling and Persistence Assessment of Nitroaromatic Compounds

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, transformation rates (biotic and abiotic), and the characteristics of the receiving environment to estimate its concentration in different compartments like air, water, soil, and sediment. researchgate.net

For nitroaromatic compounds, persistence is a key concern due to their potential toxicity and the stability conferred by the nitro group. researchgate.net The persistence of a compound is often characterized by its half-life in different environmental media. The assessment of persistence involves evaluating data from biodegradation, hydrolysis, and photolysis studies. epa.gov